molecular formula C17H13FN2S B4748773 N-(3-fluorophenyl)-N'-1-naphthylthiourea

N-(3-fluorophenyl)-N'-1-naphthylthiourea

Cat. No.: B4748773
M. Wt: 296.4 g/mol
InChI Key: BQPHGOMHXRQIOP-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-N'-1-naphthylthiourea is a thiourea derivative characterized by a 3-fluorophenyl group attached to one nitrogen atom and a 1-naphthyl group to the other. Thioureas are sulfur-containing analogues of ureas, where the oxygen atom is replaced by sulfur. This substitution enhances hydrogen-bonding capabilities and influences electronic properties, making thioureas valuable in medicinal chemistry, agrochemicals, and materials science .

Properties

IUPAC Name

1-(3-fluorophenyl)-3-naphthalen-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2S/c18-13-7-4-8-14(11-13)19-17(21)20-16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPHGOMHXRQIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Bioactivity and Physicochemical Properties

Thiourea derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Thiourea Derivatives
Compound Name Substituents Molecular Weight Key Properties/Applications References
N-(3-Fluorophenyl)-N'-1-naphthylthiourea 3-Fluorophenyl, 1-naphthyl 312.38 (calc.) Potential enzyme inhibition, agrochemical applications (inferred)
N-Phenyl-N'-1-naphthylthiourea Phenyl, 1-naphthyl 294.37 NSC 105172; studied in early pharmacological screens
1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea 3-Chlorophenyl, dichlorobenzoyl 385.25 Structural studies; halogenated substituents enhance stability
N-(3-Nitrobenzoyl)-N'-phenylthiourea 3-Nitrobenzoyl, phenyl 301.32 Nitro group enhances electron-withdrawing effects
N-(3-Methyl-2-furoyl)-N'-(3-(trifluoromethyl)phenyl)thiourea 3-Trifluoromethylphenyl, furoyl 328.32 Sigma-Aldrich catalogued; exploratory research
Key Observations:
  • Halogen Effects : Fluorine (electron-withdrawing) vs. chlorine (larger, lipophilic) substituents influence binding affinity. For example, 3-chlorophenyl analogues (e.g., ) show enhanced stability in structural studies, whereas fluorine may improve metabolic stability in bioactive compounds.
  • Electron-Withdrawing Groups : Nitro () and trifluoromethyl () substituents increase electrophilicity, which may correlate with stronger inhibitory effects in enzyme targets.
Enzyme Inhibition:
  • N-Phenyl-N'-1-naphthylthiourea (NSC 105172) : Historical pharmacological screens () indicate baseline activity, but the absence of fluorine may reduce target specificity compared to the fluorinated derivative.

Structural and Crystallographic Insights

  • 1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea : Crystallographic data () reveal planar thiourea cores and halogen-mediated intermolecular interactions, which stabilize crystal packing. The target compound’s fluorine atom may engage in weaker C–F···H bonds compared to chlorine’s C–Cl···H interactions.

Q & A

Q. How does the compound’s stability under physiological conditions impact pharmacokinetic studies?

  • Methodology : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments to assess hydrolysis. Use LC-MS to track degradation products. Microsomal stability assays (e.g., liver S9 fractions) predict metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-N'-1-naphthylthiourea
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-N'-1-naphthylthiourea

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